molecular formula C12H11ClN2O4 B1458704 [1-(4-Chlorobenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid CAS No. 1910769-52-6

[1-(4-Chlorobenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid

Cat. No.: B1458704
CAS No.: 1910769-52-6
M. Wt: 282.68 g/mol
InChI Key: AKRHSDQRCAMZJQ-UHFFFAOYSA-N
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Description

“[1-(4-Chlorobenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid” is a synthetic organic compound. It has a molecular formula of C12H11ClN2O4 and a molecular weight of 282.68 g/mol .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 282.68 g/mol . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not provided in the search results.

Scientific Research Applications

Conformational Studies and Supramolecular Complexes

Conformational studies of similar compounds, such as hydantoin-5-acetic acid and orotic acid, have highlighted their potential as coformers in supramolecular complexes. These studies reveal how the rigid and flexible parts of molecules like [2(2,5dioxoimidazolidin4yl)aceticacid][2-(2,5-dioxoimidazolidin-4-yl)acetic acid] interact within crystal structures to form distinct hydrogen-bonding arrangements and conformations. This has implications for the design of molecular assemblies and materials with specific physical properties (Gerhardt, Tutughamiarso, & Bolte, 2012).

Synthesis and Antioxidant Activity

Compounds structurally related to [1(4Chlorobenzyl)2,5dioxoimidazolidin4yl]aceticacid[1-(4-Chlorobenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid, such as [(1aryl5formylimidazol4yl)thio]aceticacids[(1-aryl-5-formylimidazol-4-yl)thio]acetic acids, have been synthesized and shown to possess pronounced antioxidant activity. This suggests potential applications in designing antioxidant agents that could mitigate oxidative stress-related conditions (Chornous, Palamar, Yaremii, & Vovk, 2013).

Novel Syntheses of Organic Compounds

The chemical framework of [1(4Chlorobenzyl)2,5dioxoimidazolidin4yl]aceticacidThis compound facilitates the synthesis of various novel organic compounds. For example, derivatives of 2-iminoimidazolidin-4-one have been synthesized through the cyclization of certain guanidines, showcasing the versatility of the core structure in generating pharmacologically relevant molecules (Shestakov, Sidorenko, & Shikhaliev, 2007).

Properties

IUPAC Name

2-[1-[(4-chlorophenyl)methyl]-2,5-dioxoimidazolidin-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O4/c13-8-3-1-7(2-4-8)6-15-11(18)9(5-10(16)17)14-12(15)19/h1-4,9H,5-6H2,(H,14,19)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKRHSDQRCAMZJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C(=O)C(NC2=O)CC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[1-(4-Chlorobenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid
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[1-(4-Chlorobenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid
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[1-(4-Chlorobenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid
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[1-(4-Chlorobenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid
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[1-(4-Chlorobenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid
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[1-(4-Chlorobenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid

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